molecular formula C8H15NO3 B1610800 Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate CAS No. 21667-71-0

Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate

Cat. No.: B1610800
CAS No.: 21667-71-0
M. Wt: 173.21 g/mol
InChI Key: TWKGNGYMVZKLCJ-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate is a chemical compound with the molecular formula C8H15NO3 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate typically involves the reaction of 4-hydroxy-1-methylpiperidine with methyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets. For example, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from binding. This inhibition can lead to a decrease in the activity of the enzyme, which can be beneficial in the treatment of certain diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of pharmaceuticals and fine chemicals .

Properties

IUPAC Name

methyl 4-hydroxy-1-methylpiperidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-9-5-3-8(11,4-6-9)7(10)12-2/h11H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKGNGYMVZKLCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50554508
Record name Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21667-71-0
Record name Methyl 4-hydroxy-1-methylpiperidine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50554508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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